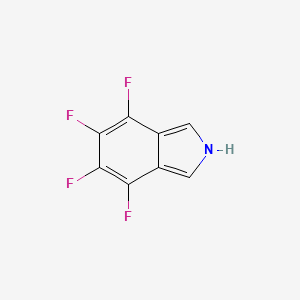
4,5,6,7-Tetrafluoro-2H-isoindole
概要
説明
4,5,6,7-Tetrafluoro-2H-isoindole is a heterocyclic compound characterized by a fused benzopyrrole ring system with four fluorine atoms attached at positions 4, 5, 6, and 7.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrafluoro-2H-isoindole typically involves the reduction of phthalonitriles. One common method is the reduction of 3,4,5,6-tetrafluorophthalonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions . This reaction yields the desired isoindole compound with high purity and acceptable yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 4,5,6,7-Tetrafluoro-2H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindolinone derivatives.
Reduction: Reduction reactions can yield fully hydrogenated isoindoline derivatives.
Substitution: The fluorine atoms on the isoindole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Isoindolinone derivatives.
Reduction: Isoindoline derivatives.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
科学的研究の応用
4,5,6,7-Tetrafluoro-2H-isoindole has several scientific research applications:
作用機序
The mechanism of action of 4,5,6,7-Tetrafluoro-2H-isoindole and its derivatives involves the modulation of various molecular targets and pathways. For instance, the compound can increase intracellular reactive oxygen species (ROS) levels, leading to oxidative stress and apoptosis in cancer cells . It also targets transcriptional pathways, affecting the expression of proapoptotic and antiapoptotic genes .
類似化合物との比較
Isoindoline: The fully hydrogenated form of isoindole.
Isoindolinone: The oxidized form with a carbonyl group at position 1.
Phthalimide: Another oxidized derivative with carbonyl groups at positions 1 and 3.
Uniqueness: 4,5,6,7-Tetrafluoro-2H-isoindole is unique due to the presence of four fluorine atoms, which significantly alter its chemical reactivity and physical properties compared to its non-fluorinated counterparts. This fluorination enhances the compound’s stability and makes it a valuable intermediate in various synthetic applications .
特性
IUPAC Name |
4,5,6,7-tetrafluoro-2H-isoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c9-5-3-1-13-2-4(3)6(10)8(12)7(5)11/h1-2,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOZQZJGECAKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN1)C(=C(C(=C2F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40493639 | |
| Record name | 4,5,6,7-Tetrafluoro-2H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40493639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55164-85-7 | |
| Record name | 4,5,6,7-Tetrafluoro-2H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40493639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


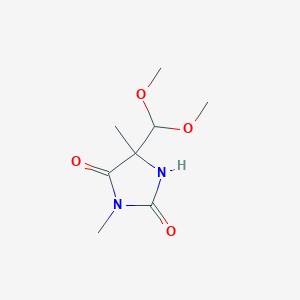
![(2S,3R,4S,5R,6R)-2-[2-hydroxy-4-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3353458.png)
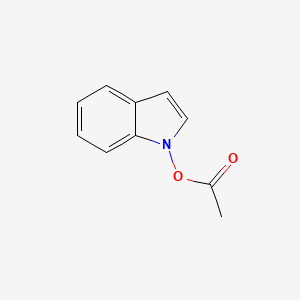
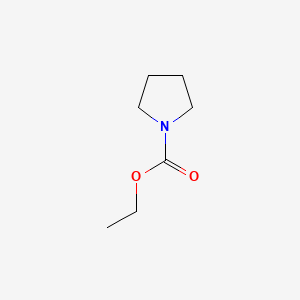
![2-(Chloromethyl)-1,2-dihydro-[1,3]oxazolo[3,2-a]benzimidazole](/img/structure/B3353470.png)
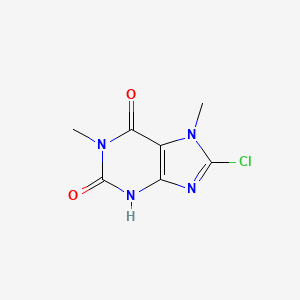
![1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole](/img/structure/B3353475.png)
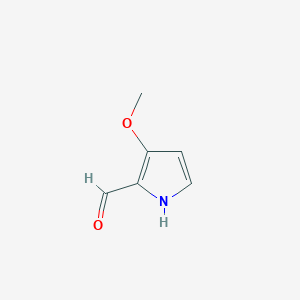
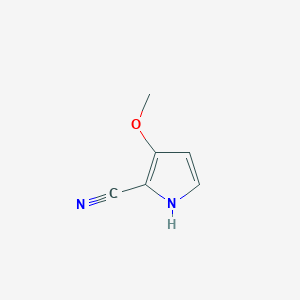
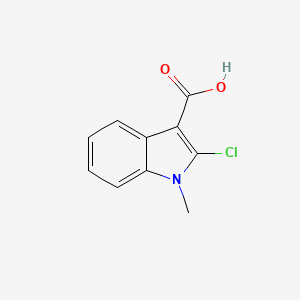

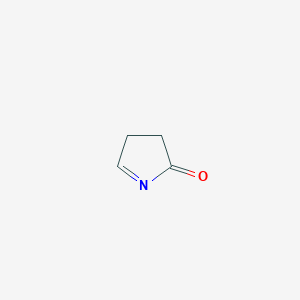
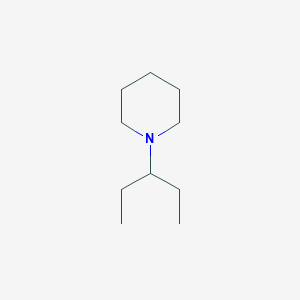
![3-(Furan-2-yl)imidazo[1,5-a]pyrazine](/img/structure/B3353556.png)
